![molecular formula C24H29N3O7S2 B2844429 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-47-1](/img/structure/B2844429.png)

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

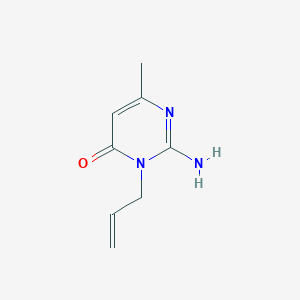

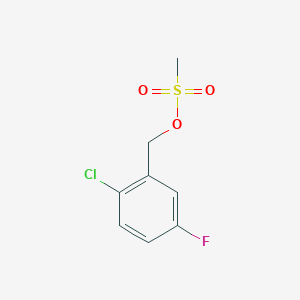

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” has a molecular formula of C24H29N3O7S2. It has an average mass of 535.633 Da and a monoisotopic mass of 535.144714 Da .

Molecular Structure Analysis

This compound contains a total of 66 bonds, including 34 non-H bonds, 15 multiple bonds, 14 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 secondary amide (aromatic), 2 ethers (aliphatic), 2 ethers (aromatic), and 1 sulfonamide (thio-/dithio-) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Aromatic Polyamides

The synthesis and characterization of aromatic polyamides featuring s-triazine rings within the main chain have been studied. These polyamides were synthesized via low-temperature interfacial polycondensation, demonstrating inherent viscosities ranging from 0.16–1.06 dL/g. Such materials exhibit excellent solubility in polar solvents and do not lose weight below 350°C under nitrogen, suggesting their potential for high-performance material applications (Sagar et al., 1997).

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives showcase a spectrum of activity against both gram-positive and gram-negative species, highlighting the role of electron-donating groups such as hydroxyl and amino groups in enhancing antimicrobial efficacy. This research underscores the potential of thiazole-based compounds in antimicrobial applications (Chawla, 2016).

Sulfonamide Inhibitors for Carbonic Anhydrases

Research into sulfonamide inhibitors reveals their effectiveness against various carbonic anhydrase isoenzymes, with compounds showing nanomolar half maximal inhibitory concentration (IC50) values. This highlights the potential for developing selective inhibitors targeting specific isoenzymes for therapeutic applications, further demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Supuran et al., 2013).

Synthesis and Biological Activity of Anthranilic Diamides

Anthranilic diamides containing methoxy and benzothiazole have shown anti-CMV activities and antitumor activity toward PC3 cells in vitro. This indicates the potential of such compounds in developing new therapeutic agents for treating viral infections and cancer (Yuguoa, 2012).

Novel Sulfonated Nanofiltration Membranes

Innovative sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, showcasing improved water flux due to enhanced surface hydrophilicity. These membranes demonstrate the importance of sulfonated aromatic diamine monomers in water permeation and dye rejection, offering promising applications in water purification and treatment processes (Liu et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O7S2/c1-31-13-11-27(12-14-32-2)36(29,30)19-8-5-17(6-9-19)23(28)26-24-25-20(16-35-24)18-7-10-21(33-3)22(15-18)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOOKQRQZRENSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)

![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)

![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)

![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)

![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)